molecular formula C12H9BrN4O B8156170 5-(((7-Bromonaphthalen-2-yl)oxy)methyl)-1H-tetrazole

5-(((7-Bromonaphthalen-2-yl)oxy)methyl)-1H-tetrazole

Cat. No.: B8156170
M. Wt: 305.13 g/mol
InChI Key: OGNIIHXEIHRIMG-UHFFFAOYSA-N
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Description

5-(((7-Bromonaphthalen-2-yl)oxy)methyl)-1H-tetrazole is a synthetic organic compound that features a bromonaphthalene moiety linked to a tetrazole ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((7-Bromonaphthalen-2-yl)oxy)methyl)-1H-tetrazole typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(((7-Bromonaphthalen-2-yl)oxy)methyl)-1H-tetrazole is unique due to the combination of the bromonaphthalene moiety and the tetrazole ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components .

Properties

IUPAC Name

5-[(7-bromonaphthalen-2-yl)oxymethyl]-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN4O/c13-10-3-1-8-2-4-11(6-9(8)5-10)18-7-12-14-16-17-15-12/h1-6H,7H2,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNIIHXEIHRIMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)Br)OCC3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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